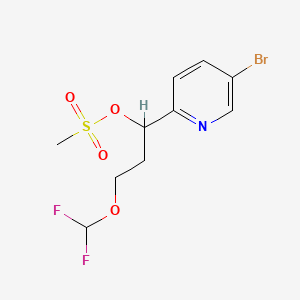
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate is a chemical compound that features a bromopyridine moiety, a difluoromethoxy group, and a methanesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 3-(difluoromethoxy)propanol.
Reaction with Methanesulfonyl Chloride: The 3-(difluoromethoxy)propanol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Coupling Reaction: The resulting methanesulfonate ester is then coupled with 5-bromopyridine under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles.
Cross-Coupling Reactions: The bromopyridine moiety can participate in palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used, along with bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions and hydrogen bonding, while the difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromopyridin-2-yl)-2,2-difluoroethanol: Similar structure but lacks the methanesulfonate ester.
(5-Bromopyrid-2-yl)methanol: Contains a hydroxyl group instead of the difluoromethoxy group.
1-(5-Bromopyridin-2-yl)-2,2-difluoroethanone: Contains a ketone group instead of the methanesulfonate ester.
Uniqueness
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate is unique due to the presence of both the difluoromethoxy group and the methanesulfonate ester, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C10H12BrF2NO4S |
|---|---|
Molekulargewicht |
360.17 g/mol |
IUPAC-Name |
[1-(5-bromopyridin-2-yl)-3-(difluoromethoxy)propyl] methanesulfonate |
InChI |
InChI=1S/C10H12BrF2NO4S/c1-19(15,16)18-9(4-5-17-10(12)13)8-3-2-7(11)6-14-8/h2-3,6,9-10H,4-5H2,1H3 |
InChI-Schlüssel |
KRJISBZVZGIMNG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC(CCOC(F)F)C1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


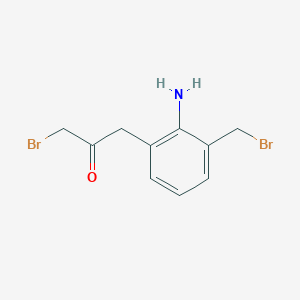
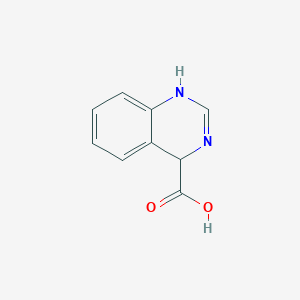

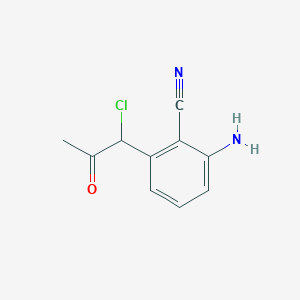

![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
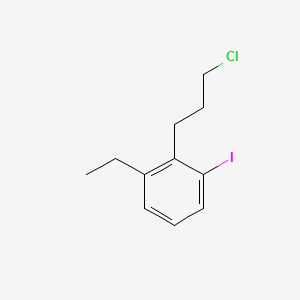
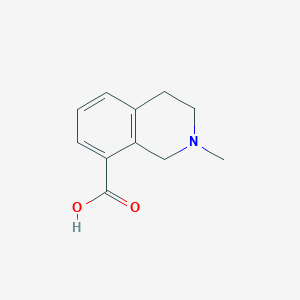

![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)




